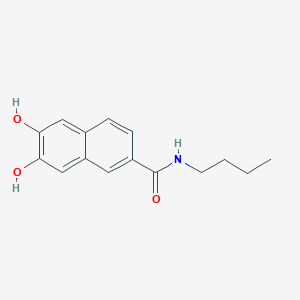
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide, commonly known as Dihydroxybutilamide (DHBA), is a synthetic chemical compound with a molecular formula of C16H17NO3. DHBA is a member of the naphthalene family and is widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide inhibits the activity of 5-LOX by binding to the enzyme's active site. This prevents the conversion of arachidonic acid to leukotrienes. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide also inhibits the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which contribute to the development of inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has been shown to have anti-inflammatory and anti-cancer effects in various preclinical studies. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has also been shown to reduce inflammation in various animal models of inflammatory diseases, including asthma, rheumatoid arthritis, and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has several advantages for lab experiments. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is a potent inhibitor of 5-LOX and has been shown to have anti-inflammatory and anti-cancer properties in various preclinical studies. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is also relatively easy to synthesize and has a high purity. However, N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has some limitations for lab experiments. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has low water solubility, which makes it difficult to dissolve in aqueous solutions. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide also has low bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide research. One future direction is to improve the water solubility and bioavailability of N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide. This could be achieved through the development of new formulations or the use of drug delivery systems. Another future direction is to investigate the potential of N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide as a therapeutic agent for various diseases, including cancer, asthma, and inflammatory bowel disease. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide could also be used as a tool compound to study the role of 5-LOX in various diseases. Finally, future research could investigate the potential of N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide as a lead compound for the development of new drugs that target 5-LOX.
Métodos De Síntesis
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is synthesized through a series of chemical reactions. The first step involves the reaction of 2-naphthol with butylamine to produce N-butyl-2-naphthol. The second step involves the oxidation of N-butyl-2-naphthol with potassium permanganate to produce N-butyl-6,7-dihydroxynaphthalene-2-carboxylic acid. The final step involves the conversion of N-butyl-6,7-dihydroxynaphthalene-2-carboxylic acid to N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide by reacting it with thionyl chloride and then with ammonia.
Aplicaciones Científicas De Investigación
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is widely used in scientific research due to its unique chemical properties. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is responsible for the production of leukotrienes. Leukotrienes are inflammatory mediators that are involved in various diseases, including asthma, rheumatoid arthritis, and cancer. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has been shown to have anti-inflammatory and anti-cancer properties in various preclinical studies.
Propiedades
Número CAS |
136944-48-4 |
|---|---|
Nombre del producto |
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide |
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
N-butyl-6,7-dihydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H17NO3/c1-2-3-6-16-15(19)11-5-4-10-8-13(17)14(18)9-12(10)7-11/h4-5,7-9,17-18H,2-3,6H2,1H3,(H,16,19) |
Clave InChI |
HORNXRNFYWPKMB-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC2=CC(=C(C=C2C=C1)O)O |
SMILES canónico |
CCCCNC(=O)C1=CC2=CC(=C(C=C2C=C1)O)O |
melting_point |
194.0 °C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



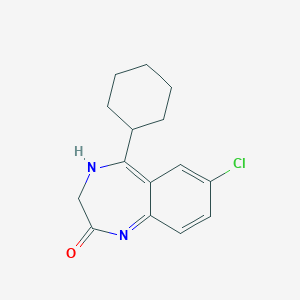
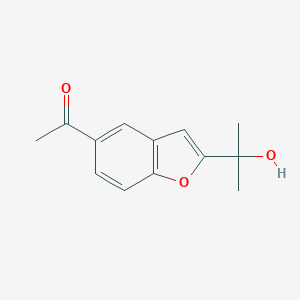
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
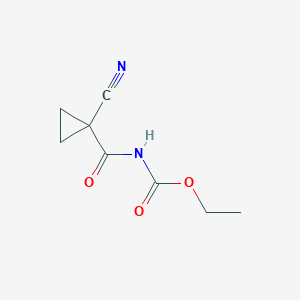
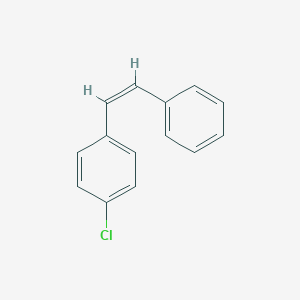
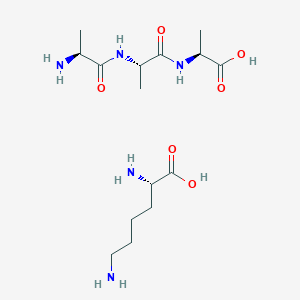



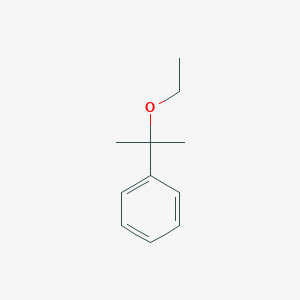


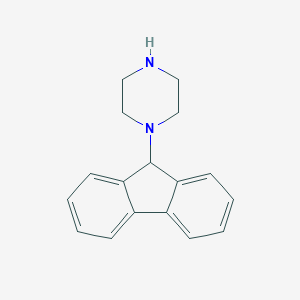
![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)